![molecular formula C16H13ClF3NO2 B5757579 N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B5757579.png)
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(4-methoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(4-methoxyphenyl)acetamide, also known as TFMPP, is a synthetic compound that belongs to the class of phenylpiperazine derivatives. TFMPP has been extensively studied for its potential applications in scientific research due to its unique pharmacological properties.
作用機序
The exact mechanism of action of N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(4-methoxyphenyl)acetamide is not fully understood, but it is believed to act as a partial agonist at the serotonin 5-HT2A and 5-HT2C receptors, and as an antagonist at the dopamine D2 receptor. This compound has been shown to increase serotonin and dopamine release in the brain, which may contribute to its psychoactive effects.
Biochemical and Physiological Effects:
This compound has been shown to produce a range of biochemical and physiological effects in animal models and in vitro studies. These effects include changes in neurotransmitter release, alterations in gene expression, and changes in cellular signaling pathways. This compound has also been found to produce behavioral effects, such as changes in locomotor activity, anxiety-like behavior, and aggression.
実験室実験の利点と制限
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(4-methoxyphenyl)acetamide has several advantages for use in lab experiments. It is a well-established compound with a known synthesis method, and it can be obtained in high yield and purity. This compound also has a unique pharmacological profile, which makes it a useful tool for studying the serotonin and dopamine systems. However, there are also limitations to the use of this compound in lab experiments. It has been shown to have low selectivity for the serotonin and dopamine receptors, which may limit its usefulness in certain studies. Additionally, this compound has been found to produce a range of behavioral effects, which may complicate the interpretation of results.
将来の方向性
There are several future directions for research on N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(4-methoxyphenyl)acetamide. One area of interest is the development of more selective compounds that target the serotonin and dopamine receptors. Another area of interest is the investigation of the long-term effects of this compound on the brain and behavior. Additionally, the use of this compound in combination with other compounds may provide insights into the complex interactions between the serotonin and dopamine systems. Overall, this compound has the potential to be a valuable tool for understanding the neurobiology of mood, appetite, and reward, and for developing new treatments for psychiatric disorders.
合成法
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(4-methoxyphenyl)acetamide is synthesized through a multi-step process that involves the reaction of 4-chloro-3-trifluoromethylbenzaldehyde with 4-methoxyphenylmagnesium bromide in the presence of a catalyst. The resulting intermediate is then reacted with ethyl chloroacetate to yield the final product, this compound. The synthesis method for this compound is well-established, and the compound can be obtained in high yield and purity.
科学的研究の応用
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(4-methoxyphenyl)acetamide has been extensively studied for its potential applications in scientific research. It has been shown to have a high affinity for the serotonin 5-HT2A and 5-HT2C receptors, which are involved in the regulation of mood, appetite, and sleep. This compound has also been found to have activity at the dopamine D2 receptor, which is involved in the regulation of reward and motivation.
特性
IUPAC Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClF3NO2/c1-23-12-5-2-10(3-6-12)8-15(22)21-11-4-7-14(17)13(9-11)16(18,19)20/h2-7,9H,8H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWKBLQHUSFWPEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-chloro-N-[4-(3-pyridinyloxy)phenyl]benzamide](/img/structure/B5757497.png)
![1-benzyl-4-[(4-methoxy-1-naphthyl)methyl]piperazine](/img/structure/B5757503.png)
![N-[4-(benzoylamino)-3-methylphenyl]-2-fluorobenzamide](/img/structure/B5757509.png)
![N'~1~,N'~2~-bis[4-(dimethylamino)benzylidene]ethanedihydrazonamide](/img/structure/B5757510.png)
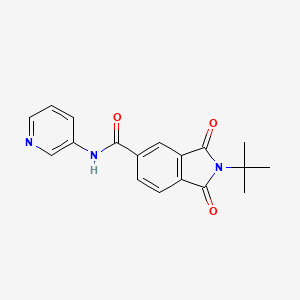
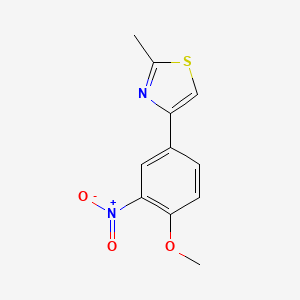
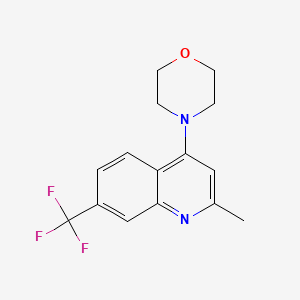

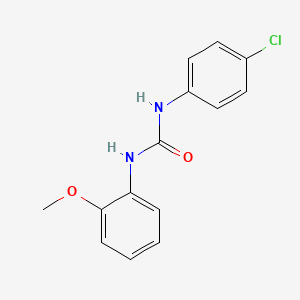
![N-(2,4-dimethylphenyl)-2-[(2,2-dimethylpropanoyl)amino]benzamide](/img/structure/B5757557.png)
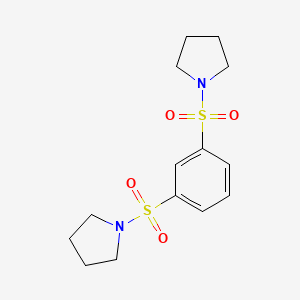
![N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B5757565.png)
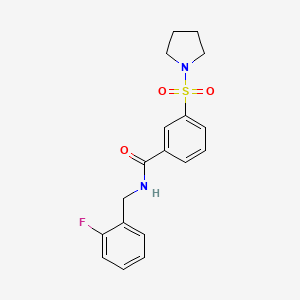
![2-(2-methylphenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B5757573.png)
